Non-fluorinated anilides undergo rapid oxidative metabolism, causing preclinical failure. 3-Amino-N-(4-fluorophenyl)propanamide solves this with a metabolically robust para-fluoro core. Key benefits:
3-Amino-N-(4-fluorophenyl)propanamide (CAS 938515-70-9) is a highly versatile β-alaninamide derivative utilized extensively as a foundational building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a primary aliphatic amine for facile functionalization and a para-fluorinated anilide core, this compound offers an optimal balance of reactivity and structural stability. In industrial procurement, it is prioritized for its ability to bypass multi-step in-house fluorination while providing a pre-assembled, metabolically robust pharmacophore. Its defined lipophilicity (LogP ~0.88) and excellent crystalline properties make it a superior choice for scalable drug discovery programs and library synthesis compared to crude mixtures or non-halogenated equivalents [1].
Substituting 3-Amino-N-(4-fluorophenyl)propanamide with its non-fluorinated counterpart (3-amino-N-phenylpropanamide) or alternative halogens (e.g., chloro-derivatives) introduces severe downstream liabilities in both processability and application performance. The absence of the para-fluoro substituent leaves the phenyl ring highly susceptible to oxidative metabolism (para-hydroxylation), drastically reducing the in vivo half-life of derived APIs. Furthermore, attempting to use ortho- or meta-fluorinated isomers alters the conformational geometry of the amide bond due to steric hindrance and altered dipole moments, which frequently disrupts target binding affinities in kinase and GPCR inhibitor development. Procurement of the exact para-fluorinated isomer ensures predictable processability, eliminates the need for late-stage C-H functionalization, and prevents costly late-stage attrition due to metabolic instability [1].
During multi-step API synthesis, the stability of the core amide bond is critical when subjecting intermediates to acidic deprotection steps (e.g., Boc removal). 3-Amino-N-(4-fluorophenyl)propanamide demonstrates significantly enhanced hydrolytic stability compared to its non-fluorinated analog. The electron-withdrawing nature of the para-fluoro group strengthens the amide bond against acid-catalyzed cleavage, extending the half-life from 34 hours to over 72 hours under standard accelerated degradation conditions [1].
| Evidence Dimension | Amide bond half-life (t1/2) |
| Target Compound Data | > 72 hours |
| Comparator Or Baseline | 3-Amino-N-phenylpropanamide (non-fluorinated analog): ~ 34 hours |
| Quantified Difference | 2.1-fold increase in hydrolytic stability |
| Conditions | Accelerated degradation assay (pH 2.0 aqueous buffer, 40°C, monitored via HPLC) |
Enhanced stability under acidic conditions allows manufacturers to utilize harsher downstream synthetic steps without premature cleavage of the core scaffold, maximizing overall yield.
For scalable manufacturing, the hygroscopicity of a building block directly impacts weighing accuracy and storage requirements. The para-fluorinated structure of 3-Amino-N-(4-fluorophenyl)propanamide promotes tighter crystalline packing, resulting in a non-hygroscopic profile. In comparative Dynamic Vapor Sorption (DVS) studies, the target compound exhibited less than 0.4% weight gain, whereas the non-fluorinated baseline absorbed over 2.5% moisture, classifying it as hygroscopic [1].
| Evidence Dimension | Moisture uptake (weight gain) |
| Target Compound Data | < 0.4% weight gain |
| Comparator Or Baseline | 3-Amino-N-phenylpropanamide (non-fluorinated analog): > 2.5% weight gain |
| Quantified Difference | > 6-fold reduction in moisture uptake |
| Conditions | Dynamic Vapor Sorption (DVS) analysis at 25°C, 80% Relative Humidity over 24 hours |
Low hygroscopicity ensures accurate weighing and batch-to-batch reproducibility during large-scale manufacturing, eliminating the need for specialized dry-room handling.
In drug discovery, the para-position of an aniline ring is a primary site for cytochrome P450-mediated oxidation. Procuring the pre-fluorinated 3-Amino-N-(4-fluorophenyl)propanamide effectively blocks this metabolic liability in downstream derivatives. Assays measuring the in vitro intrinsic clearance (CL_int) of standard API models derived from these building blocks show that the para-fluoro substitution reduces microsomal clearance rates by over 80% compared to non-fluorinated equivalents [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) of derived standard API models |
| Target Compound Data | < 18 µL/min/mg protein |
| Comparator Or Baseline | Non-fluorinated derivative: > 90 µL/min/mg protein |
| Quantified Difference | > 80% reduction in microsomal clearance rate |
| Conditions | Human liver microsome (HLM) stability assay, 1 µM compound concentration, 30 min incubation |
Procuring the para-fluorinated building block directly embeds a metabolic shield into the final drug candidate, saving extensive structural optimization cycles and reducing late-stage attrition.
High-temperature cyclization reactions require building blocks that resist thermal degradation. Thermogravimetric analysis demonstrates that 3-Amino-N-(4-fluorophenyl)propanamide possesses a higher thermal decomposition onset temperature than its chlorinated counterpart. This expanded thermal window allows for more aggressive heating protocols during the assembly of complex heterocycles, significantly reducing the formation of thermal degradation impurities [1].
| Evidence Dimension | Thermal decomposition onset temperature (T_onset) |
| Target Compound Data | 225 °C |
| Comparator Or Baseline | 3-Amino-N-(4-chlorophenyl)propanamide: 198 °C |
| Quantified Difference | 27 °C higher thermal onset stability |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere, heating rate 10 °C/min |
Higher thermal stability expands the operational window for high-temperature coupling reactions, reducing the formation of thermal degradation impurities and improving process efficiency.
3-Amino-N-(4-fluorophenyl)propanamide is the premier choice for assembling targeted therapeutics where the para-fluoroaniline moiety is required for occupying specific hydrophobic pockets while resisting CYP450-mediated metabolism. Its use directly translates the metabolic stability benefits into the final API structure, preventing premature clearance [1].
Due to its low hygroscopicity and high hydrolytic stability, this building block is ideal for automated parallel synthesis platforms. It ensures high-fidelity amide coupling and reproducible yields across diverse reaction conditions, outperforming moisture-sensitive non-fluorinated analogs [2].
The robust thermal profile (T_onset > 225 °C) makes this compound specifically suited for high-temperature cyclization protocols, such as forming functionalized pyrimidines or imidazoles. Less stable chlorinated or non-halogenated analogs would degrade under these conditions, lowering overall process efficiency [3].